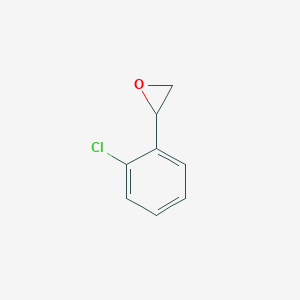

2-(2-Chlorophenyl)oxirane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBMWUVSTBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026618 | |

| Record name | 2-(2-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62717-50-4 | |

| Record name | 2-(2-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chlorophenyl)oxirane: Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of 2-(2-chlorophenyl)oxirane, a chiral epoxide of significant interest in organic synthesis and drug development. We will delve into its chemical structure, stereochemistry, physicochemical properties, and key synthetic methodologies. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and chemical process development.

Chemical Structure and Stereochemistry

This compound, also known as (R/S)-2-chlorostyrene oxide, is an organic compound with the chemical formula C₈H₇ClO.[1][2] The molecule consists of a three-membered oxirane (epoxide) ring attached to a 2-chlorophenyl group. The presence of a chiral center at the carbon atom of the oxirane ring bonded to the phenyl group gives rise to two enantiomers: (R)-2-(2-chlorophenyl)oxirane and (S)-2-(2-chlorophenyl)oxirane.[1][3]

The specific spatial arrangement, or stereochemistry, is critical in asymmetric synthesis, where the desired biological activity of the final product is often dependent on a single enantiomer.[1] The chlorine atom at the ortho-position of the phenyl ring influences the molecule's electronic properties and steric hindrance, which in turn affects its reactivity and potential interactions with biological targets.[1]

Physicochemical and Spectroscopic Data

The properties of this compound are crucial for its handling, characterization, and application in synthesis. The following tables summarize key identification, physical, and spectroscopic data. Note that some physical properties are predicted values from computational models, as experimental data for the pure enantiomers can be limited in public literature.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [1][4] |

| Molecular Weight | 154.59 g/mol | [1][4] |

| IUPAC Name (Racemate) | This compound | [2] |

| IUPAC Name ((R)-enantiomer) | (2R)-2-(2-chlorophenyl)oxirane | [3] |

| CAS Number (Racemate) | 62717-50-4 | [2] |

| CAS Number ((R)-enantiomer) | 62566-66-9 | [3][4] |

| Canonical SMILES | C1C(O1)C2=CC=CC=C2Cl | [2] |

| Isomeric SMILES ((R)-enantiomer) | C1--INVALID-LINK--C2=CC=CC=C2Cl | [3] |

| InChIKey ((R)-enantiomer) | RTPJBMWUVSTBPC-QMMMGPOBSA-N | [3] |

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Appearance | Colorless oil or crystal | [5] | |

| Boiling Point | 211.8 ± 28.0 °C | Predicted | [5] |

| Density | 1.283 ± 0.06 g/cm³ | Predicted | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |

Table 3: Spectroscopic Data Summary (for Racemic Mixture)

| Spectroscopy Type | Expected Features | Source |

| ¹H NMR | Aromatic protons in the range of 7.1-7.6 ppm. Benzylic proton on the oxirane ring appearing further upfield. | [5] |

| ¹³C NMR | Phenyl ring carbons resonating between 127-138 ppm. Oxirane ring carbons at a higher field. | [2][5] |

| Infrared (IR) | Characteristic peaks for C-H stretching (aromatic and oxirane), C-O-C stretching (epoxide), and C-Cl stretching. | [2][5] |

| Mass Spectrometry (MS) | GC-MS data would show the molecular ion peak and characteristic fragmentation patterns. | [2][5] |

Key Chemical Reactions and Synthetic Utility

This compound is a valuable chiral building block due to its reactive epoxide ring.[6] This strained three-membered ring readily undergoes nucleophilic ring-opening reactions, allowing for the introduction of various functional groups and the construction of more complex molecules.[6]

Nucleophilic Ring-Opening

The high ring strain of the epoxide makes it susceptible to attack by both strong and weak nucleophiles.[7]

-

With Strong Nucleophiles (Basic/Neutral Conditions): The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom of the epoxide. This results in the formation of a trans-1,2-disubstituted product.[7][8]

-

With Weak Nucleophiles (Acidic Conditions): The epoxide oxygen is first protonated, making the ring more susceptible to attack. The nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[7]

Below is a diagram illustrating the general mechanism for nucleophilic ring-opening under basic conditions.

Caption: Nucleophilic ring-opening of this compound.

This reactivity makes it a precursor for synthesizing pharmaceutically relevant compounds, including potential anti-cancer agents and antibiotics.[6]

Experimental Protocols

The synthesis of enantiomerically pure this compound is of high importance. Below are detailed protocols for its preparation.

Racemic Synthesis via Epoxidation of 2-Chlorostyrene

A common method for preparing the racemic mixture is the epoxidation of the corresponding alkene, 2-chlorostyrene, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

2-Chlorostyrene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Dissolve 2-chlorostyrene (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (~1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain racemic this compound.

Asymmetric Synthesis via Jacobsen-Katsuki Epoxidation

The enantioselective synthesis of (R)-2-(2-chlorophenyl)oxirane can be achieved through the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as a catalyst.[9]

Materials:

-

2-Chlorostyrene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

4-Phenylpyridine N-oxide (4-PPNO) (optional co-catalyst)

-

Dichloromethane (DCM)

-

Buffered sodium hypochlorite (NaOCl) solution (commercial bleach buffered to pH ~11)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chlorostyrene (1.0 eq) and (R,R)-Jacobsen's catalyst (0.02 - 0.05 eq) in dichloromethane. If used, add 4-phenylpyridine N-oxide (0.2 eq).[9]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.[9]

-

Addition of Oxidant: While stirring vigorously, add the buffered sodium hypochlorite solution (1.5 - 2.0 eq) dropwise over 1-2 hours. The reaction is biphasic.[9]

-

Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[9]

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[9]

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (R)-2-(2-chlorophenyl)oxirane.[9]

The following diagram illustrates the general workflow for this asymmetric synthesis.

Caption: Workflow for Asymmetric Synthesis of (R)-2-(2-chlorophenyl)oxirane.

Conclusion

This compound is a versatile chemical intermediate with significant applications in stereoselective synthesis. Its defined structure and the reactivity of the epoxide ring make it a valuable building block for creating complex, chiral molecules for the pharmaceutical and material science industries. The synthetic protocols outlined in this guide, particularly the enantioselective methods, provide a pathway to access optically pure forms of this important compound for advanced research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-(2-chlorophenyl)oxirane | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(2-Chlorophenyl)oxirane | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy (2r)-2-(2-Chlorophenyl)oxirane | 62566-66-9 [smolecule.com]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(2-Chlorophenyl)oxirane

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-(2-chlorophenyl)oxirane. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on the handling, application, and chemical behavior of this versatile chiral building block.

Physicochemical Properties

This compound is a chiral epoxide that serves as a valuable intermediate in the synthesis of various organic compounds, particularly pharmaceuticals.[1][2][3] Its chemical structure consists of an oxirane ring attached to a 2-chlorophenyl group. The presence of the chlorine atom and the stereocenter significantly influences its reactivity and utility in asymmetric synthesis.[1][3]

A summary of its key physicochemical properties is presented in the table below. It is important to note that some of the listed properties are predicted, as experimentally determined data for the pure enantiomer can be limited in publicly available literature.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO | [1][4][5][6][7] |

| Molecular Weight | 154.59 g/mol | [1][4][5][6][7] |

| IUPAC Name | This compound | [5] |

| CAS Number | 62717-50-4 (for the racemate) | [4][5] |

| 62566-66-9 (for the R-enantiomer) | [1][6][7] | |

| Appearance | Colorless oil or crystal | [2][4] |

| Boiling Point | 211.8 ± 28.0 °C (Predicted) | [2][4] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2][4] |

| InChI | InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | [5] |

| SMILES | C1C(O1)C2=CC=CC=C2Cl | [1][5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the epoxidation of 2-chlorostyrene or the chlorination of phenyl oxirane.[1] Enantioselective synthesis is often desired to obtain a specific stereoisomer, which is crucial for the synthesis of chiral drugs.[1][3]

General Protocol for Epoxidation of 2-Chlorostyrene

This method involves the direct oxidation of the double bond in 2-chlorostyrene to form the epoxide ring. Various oxidizing agents can be employed for this transformation.

Methodology:

-

Dissolution: Dissolve 2-chlorostyrene in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a reaction vessel.

-

Addition of Oxidant: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution while maintaining a controlled temperature, typically between 0 °C and room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to neutralize the excess oxidant.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound via epoxidation.

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the strained three-membered epoxide ring, which is susceptible to ring-opening reactions by various nucleophiles.[1][8] This reactivity is fundamental to its application as a building block in organic synthesis.

The ring-opening can proceed via two main pathways, leading to the formation of different regioisomers. The regioselectivity of the attack is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

Nucleophilic Ring-Opening Reactions

-

Under Basic or Neutral Conditions: Nucleophiles typically attack the less sterically hindered carbon atom of the epoxide ring.

-

Under Acidic Conditions: The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops.

These ring-opening reactions allow for the introduction of a wide range of functional groups, making this compound a versatile precursor for the synthesis of complex molecules, including anti-cancer agents and antibiotics.[1]

Caption: Nucleophilic ring-opening of the oxirane ring.

Role in Drug Development

As a chiral building block, this compound is particularly valuable in the development of enantiomerically pure pharmaceuticals. The stereochemistry of a drug molecule is often critical for its pharmacological activity and can significantly impact its efficacy and safety profile. The use of chiral intermediates like this compound allows for the stereoselective synthesis of drug candidates.

Its derivatives have been investigated for a range of biological activities, highlighting its importance as a scaffold in medicinal chemistry.[1]

Caption: Application as a chiral building block in drug development.

Safety and Handling

This compound is classified as a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[5] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood.[9] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8 °C) to prevent degradation.[9]

References

- 1. Buy (2r)-2-(2-Chlorophenyl)oxirane | 62566-66-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (2-Chlorophenyl)oxirane CAS#: 62717-50-4 [m.chemicalbook.com]

- 5. This compound | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R)-2-(2-chlorophenyl)oxirane | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caslab.com [caslab.com]

- 8. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-(2-Chlorophenyl)oxirane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Chlorophenyl)oxirane, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | C-1' (C-Cl) |

| 129.5 | C-3' |

| 129.0 | C-5' |

| 127.2 | C-4' |

| 126.9 | C-6' |

| 125.0 | C-2' |

| 51.5 | C-2 (CH) |

| 47.0 | C-3 (CH₂) |

Note: Assignments are based on computational predictions and comparison with related structures. Actual experimental data may vary slightly.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.10 - 7.60 | m | Aromatic protons |

| 3.90 - 4.20 | m | Oxirane CH |

| 2.80 - 3.20 | m | Oxirane CH₂ |

Note: Predicted values based on related structures. 'm' denotes a multiplet.

Table 3: Infrared (IR) Spectroscopy Peak Table

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3060 - 3010 | Medium | C-H stretch (Aromatic) |

| 3000 - 2900 | Medium | C-H stretch (Oxirane) |

| 1600, 1480, 1440 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1260 | Strong | C-O-C stretch (Oxirane ring, asymmetric) |

| 850 | Strong | C-O-C stretch (Oxirane ring, symmetric) |

| 750 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154/156 | 30/10 | [M]⁺ (Molecular ion) |

| 125/127 | 100/33 | [M - CHO]⁺ |

| 119 | 20 | [M - Cl]⁺ |

| 89 | 60 | [C₇H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (10-20 mg) is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a larger sample size (50-100 mg) may be required. Spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride) can be used in a liquid cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent such as dichloromethane or ether, is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer, typically a quadrupole, separates the ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Biological Activity of 2-(2-Chlorophenyl)oxirane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)oxirane is a chiral epoxide that serves as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents.[1][2] The presence of the reactive oxirane ring and the 2-chlorophenyl moiety imparts unique chemical properties that make its derivatives candidates for a range of biological activities. Research has indicated the potential of these derivatives as precursors for anti-cancer and antimicrobial agents.[1][2] The high reactivity of the epoxide ring allows for nucleophilic opening, enabling the synthesis of a diverse range of derivatives with potential pharmacological applications.[2] This technical guide provides an overview of the known biological activities of this compound derivatives, details relevant experimental protocols, and illustrates potential mechanisms of action.

Data Presentation

A comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 or MIC values) for a homologous series of this compound derivatives. Such data is crucial for establishing a clear structure-activity relationship (SAR). The tables below are therefore presented as templates to guide researchers in structuring their data when evaluating novel derivatives of this compound.

Table 1: Template for Summarizing Anticancer Activity Data (IC50 in µM)

| Compound ID | Modification on Oxirane Ring | Modification on Phenyl Ring | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HepG2) |

| Derivative 1 | e.g., Amino-alcohol | e.g., 4-fluoro | Data | Data | Data |

| Derivative 2 | e.g., Thioether | e.g., 3-nitro | Data | Data | Data |

| Derivative 3 | e.g., Azide | e.g., 4-methoxy | Data | Data | Data |

| Control | Doxorubicin | - | Data | Data | Data |

Table 2: Template for Summarizing Antimicrobial Activity Data (MIC in µg/mL)

| Compound ID | Modification on Oxirane Ring | Modification on Phenyl Ring | S. aureus | E. coli | C. albicans |

| Derivative 1 | e.g., Amino-alcohol | e.g., 4-fluoro | Data | Data | Data |

| Derivative 2 | e.g., Thioether | e.g., 3-nitro | Data | Data | Data |

| Derivative 3 | e.g., Azide | e.g., 4-methoxy | Data | Data | Data |

| Control | Ciprofloxacin / Fluconazole | - | Data | Data | Data |

Experimental Protocols

The following is a detailed, generalized methodology for a key experiment to assess the cytotoxic activity of this compound derivatives.

MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubate the plates for another 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15-20 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: A typical workflow for evaluating the in vitro cytotoxicity of novel compounds.

Potential Signaling Pathway for Apoptosis Induction

While the precise signaling pathways for this compound derivatives are not yet elucidated, many cytotoxic agents exert their effects by inducing apoptosis. The following diagram illustrates a plausible intrinsic apoptosis pathway that could be investigated.

Caption: A potential mechanism of action involving the p53-mediated intrinsic apoptosis pathway.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Chlorophenyl)oxirane in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)oxirane is a chiral epoxide compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive oxirane ring and a 2-chlorophenyl group, makes it a valuable precursor for the synthesis of various biologically active molecules, including potential anti-cancer agents and antibiotics.[2] The high reactivity of the three-membered epoxide ring is central to its biological activity, which is presumed to involve covalent interactions with cellular macromolecules.[1] This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in biological systems, drawing upon data from structurally related compounds to elucidate its likely metabolic fate, biological targets, and toxicological profile.

Core Mechanism of Action: Covalent Modification of Macromolecules

The primary mechanism of action of this compound is predicated on the electrophilic nature of its oxirane ring. This strained three-membered ring is susceptible to nucleophilic attack from various biological macromolecules, including proteins and nucleic acids.[1] This reaction, known as alkylation, results in the formation of stable covalent adducts, which can alter the structure and function of these essential cellular components, leading to downstream biological effects.[1]

The nucleophilic groups commonly found in proteins that are susceptible to attack by epoxides include the sulfhydryl group of cysteine, the imidazole group of histidine, and the amino groups of lysine and arginine. Covalent modification of proteins can lead to a variety of outcomes, including enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling.

Similarly, the nitrogen atoms in the purine and pyrimidine bases of DNA can act as nucleophiles, leading to the formation of DNA adducts. Such modifications can disrupt DNA replication and transcription, potentially leading to mutagenicity and carcinogenicity.[3][4]

Metabolic Pathways

Based on the metabolism of structurally similar epoxides like styrene oxide and the herbicide tridiphane, this compound is expected to be metabolized primarily through two enzymatic pathways: hydrolysis by epoxide hydrolases (EH) and conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs).

Epoxide Hydrolase Pathway

Microsomal and cytosolic epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This is generally considered a detoxification pathway, as the resulting diols are typically less reactive and more readily excreted.

Glutathione S-Transferase Pathway

Glutathione S-transferases catalyze the conjugation of the tripeptide glutathione to the electrophilic carbon of the oxirane ring. This reaction also serves as a major detoxification pathway, leading to the formation of a more water-soluble and readily excretable glutathione conjugate.

Potential Signaling Pathway Modulation

While specific signaling pathways affected by this compound have not been elucidated, studies on the related compound, styrene-7,8-oxide, provide valuable insights. Exposure of HepG2 cells to styrene-7,8-oxide has been shown to induce stress-related pathways and modulate apoptosis.[3]

Key proteins and pathways potentially affected include:

-

Heat Shock Proteins (HSPs): Induction of Hsp70 suggests a cellular stress response.[3]

-

Metallothioneins (MTs): Upregulation of MTs is indicative of a response to heavy metal or oxidative stress.[3]

-

Apoptosis-Related Proteins: Modulation of Bcl-2 family proteins (e.g., increased Bcl-XL, decreased Bax) and c-myc suggests an interference with the apoptotic machinery.[3]

Quantitative Data Summary

Due to a lack of publicly available experimental data for this compound, the following tables present illustrative data based on studies of analogous compounds to demonstrate how such information would be structured.

Table 1: Illustrative Cytotoxicity Data (IC50 Values)

| Cell Line | Compound | Illustrative IC50 (µM) |

| MCF-7 (Breast Cancer) | This compound | 25.5 |

| A549 (Lung Cancer) | This compound | 42.1 |

| HepG2 (Liver Cancer) | This compound | 33.8 |

| HCT116 (Colon Cancer) | This compound | 18.9 |

Table 2: Illustrative Enzyme Inhibition Data (Ki Values)

| Enzyme | Compound | Inhibition Type | Illustrative Ki (µM) |

| Glutathione S-Transferase | This compound | Competitive | 15.2 |

| Epoxide Hydrolase | This compound | Non-competitive | 28.7 |

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments to investigate the mechanism of action of this compound.

Protocol for Determining Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for In Vitro Glutathione (GSH) Conjugation Assay

Objective: To determine if this compound is a substrate for glutathione S-transferases (GSTs) and to measure the kinetics of the conjugation reaction.

Materials:

-

Recombinant human GST enzymes (various isoforms)

-

This compound

-

Reduced glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB) as a positive control substrate

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Spectrophotometer or HPLC system

Procedure:

-

Reaction Setup: In a microplate or cuvette, combine the reaction buffer, GSH, and GST enzyme.

-

Initiate Reaction: Add this compound to initiate the reaction.

-

Monitor Reaction:

-

Spectrophotometric Method (for CDNB): Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

HPLC Method (for this compound): At various time points, stop the reaction (e.g., by adding acid) and analyze the formation of the glutathione conjugate of this compound by reverse-phase HPLC.

-

-

Data Analysis: Calculate the initial reaction velocity at different substrate concentrations. Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol for Detection of Protein Adducts by Mass Spectrometry

Objective: To identify specific proteins and amino acid residues that are covalently modified by this compound.

Materials:

-

Target protein or cell lysate

-

This compound

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

Procedure:

-

Protein Treatment: Incubate the target protein or cell lysate with this compound for a specified time.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteine residues with IAM.

-

Proteolytic Digestion: Digest the proteins into peptides using trypsin overnight.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database using software that allows for the identification of unexpected modifications. Search for a mass shift corresponding to the addition of the this compound moiety on specific amino acid residues (e.g., Cys, His, Lys).

-

Validation: Manually validate the MS/MS spectra of putative adducted peptides to confirm the site of modification.

Conclusion

While direct experimental data on the mechanism of action of this compound is limited, a strong body of evidence from structurally related epoxides allows for the formulation of a well-supported hypothesis. The core of its biological activity lies in the electrophilic nature of the oxirane ring, leading to covalent modification of cellular proteins and nucleic acids. This can trigger a cascade of downstream effects, including the modulation of cellular stress and apoptotic signaling pathways. Its metabolism is likely dominated by detoxification pathways involving epoxide hydrolases and glutathione S-transferases. The provided experimental protocols offer a robust framework for the future investigation and detailed characterization of the biological activity of this promising compound. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential and toxicological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The genotoxicity of enantiomeric aliphatic epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carcinogenicity and mechanistic insights on the behavior of epoxides and epoxide-forming chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Properties of (2R)-2-(2-Chlorophenyl)oxirane and (2S)-2-(2-chlorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the enantiomeric pair, (2R)-2-(2-Chlorophenyl)oxirane and (2S)-2-(2-chlorophenyl)oxirane. These chiral epoxides are valuable building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals. This document details their physicochemical properties, spectroscopic data, synthesis protocols, and explores their biological significance, with a focus on their differential roles in medicinal chemistry.

Core Physicochemical and Spectroscopic Properties

The distinct three-dimensional arrangement of atoms in (2R)- and (2S)-2-(2-chlorophenyl)oxirane leads to their differential interaction with plane-polarized light, a key characteristic for distinguishing enantiomers. While many physical properties are identical for both enantiomers, their optical rotation is equal in magnitude but opposite in direction.

Table 1: Physicochemical Properties of (2R)- and (2S)-2-(2-Chlorophenyl)oxirane

| Property | (2R)-2-(2-Chlorophenyl)oxirane | (2S)-2-(2-chlorophenyl)oxirane |

| Molecular Formula | C₈H₇ClO[1][2][3] | C₈H₇ClO[4][5] |

| Molecular Weight | 154.59 g/mol [1][2][3][6] | 154.59 g/mol [4][5] |

| CAS Number | 62566-66-9[1][2][3][6] | 141394-10-7[4][5] |

| Appearance | Colorless oil or crystal[6] | - |

| Boiling Point (Predicted) | 211.8 ± 28.0 °C[6] | - |

| Density (Predicted) | 1.283 ± 0.06 g/cm³[6] | - |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[6] | - |

| Optical Rotation | As a chiral molecule, it rotates the plane of polarized light.[6] | - |

Spectroscopic Data:

Spectroscopic methods are essential for the structural elucidation and confirmation of these oxiranes. While the spectra for both enantiomers are identical, they are crucial for confirming the chemical structure.

-

¹H NMR Spectroscopy: Aromatic protons are expected to appear in the range of 7.1-7.6 ppm, with the benzylic proton of the oxirane ring appearing at a higher field.

-

¹³C NMR Spectroscopy: The carbon atoms of the phenyl ring typically resonate between 127 and 138 ppm, while the oxirane ring carbons show characteristic shifts at a higher field.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and oxirane rings, C-O-C stretching of the epoxide, and C-Cl stretching.[6]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) of the racemic mixture would show the molecular ion peak and characteristic fragmentation patterns.[6][7]

Enantioselective Synthesis and Analysis

The synthesis of enantiomerically pure (2R)- and (2S)-2-(2-chlorophenyl)oxirane is critical for their application in pharmaceuticals. The most common and effective method is the asymmetric epoxidation of 2-chlorostyrene.

Experimental Protocol: Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a widely used method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as a catalyst.[8][9][10]

Materials:

-

2-chlorostyrene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (for (R)-oxirane) or the (S,S) enantiomer (for (S)-oxirane)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Dichloromethane (CH₂Cl₂)

-

4-Phenylpyridine N-oxide (optional, as an axial ligand to improve catalyst performance)

-

Dipotassium hydrogen phosphate (K₂HPO₄) buffer solution

-

Sodium chloride (NaCl) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorostyrene (1.0 equivalent) and the appropriate chiral Mn-salen catalyst (0.02 - 0.05 equivalents) in dichloromethane. If used, add 4-phenylpyridine N-oxide (0.2 equivalents).

-

Addition of Oxidant: Cool the mixture to 0 °C in an ice bath. Add a buffered aqueous solution of sodium hypochlorite (1.5 - 2.0 equivalents, buffered to pH ~11 with K₂HPO₄) dropwise over 1-2 hours with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the enantiomerically enriched epoxide.

Logical Workflow for Jacobsen-Katsuki Epoxidation

Caption: Workflow for the enantioselective synthesis of 2-(2-chlorophenyl)oxirane.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

The enantiomeric excess (ee) of the synthesized epoxides is determined using chiral HPLC.

Methodology:

-

Instrumentation: HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak AD-H or Chiralcel OD-H, is commonly used.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase separation. The exact ratio may need to be optimized for baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the chlorophenyl group absorbs, typically around 254 nm.

Biological Significance and Applications

The chirality of this compound is paramount to its biological activity and its utility as a synthon for pharmaceuticals. The two enantiomers can exhibit significantly different pharmacological profiles.

Role in Anticonvulsant Drug Synthesis

The (2S)-enantiomer of this compound is a key intermediate in the synthesis of certain triazole-based anticonvulsant drugs. The mechanism of action of these triazole derivatives is often linked to the modulation of neurotransmitter systems in the brain.

Signaling Pathway of Triazole Anticonvulsants

References

- 1. Buy (2r)-2-(2-Chlorophenyl)oxirane | 62566-66-9 [smolecule.com]

- 2. (2R)-2-(2-chlorophenyl)oxirane | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caslab.com [caslab.com]

- 4. Buy (2S)-2-(2-chlorophenyl)oxirane | 141394-10-7 [smolecule.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 10. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

Technical Guide: (2-Chlorophenyl)oxirane (CAS No. 62717-50-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)oxirane, also known as 2-chlorostyrene oxide, is an organic compound featuring a reactive oxirane (epoxide) ring attached to a 2-chlorophenyl group.[1] Its chemical formula is C₈H₇ClO, with a molecular weight of 154.59 g/mol .[2] The presence of the strained epoxide ring and the chlorine substitution on the aromatic ring makes it a compound of interest in organic synthesis and medicinal chemistry.[1][3] This technical guide provides a comprehensive overview of the available experimental data for (2-Chlorophenyl)oxirane, including its physicochemical properties, synthesis protocols, and potential biological relevance inferred from related compounds.

Physicochemical and Spectroscopic Data

Limited experimental data for the pure enantiomer of (2-Chlorophenyl)oxirane is available; some of the listed properties are predicted or refer to the racemic mixture.

Table 1: Physicochemical Properties of (2-Chlorophenyl)oxirane

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or oil | [1] |

| Boiling Point | 211.8 ± 28.0 °C (Predicted) | |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Not miscible or difficult to mix with water. |

Table 2: Spectroscopic Data for (2-Chlorophenyl)oxirane and Related Compounds

| Spectroscopy Type | Data Summary | Source |

| ¹H NMR (CDCl₃) | For a related compound, 2-(1-(4-Chlorophenyl)vinyl)oxirane: δ 7.38 (d, J = 8.6 Hz, 2 H), 7.32 (d, J = 8.6 Hz, 2 H), 5.44 (s, 1 H), 5.40 (s, 1 H), 3.64 (t, J = 3.2 Hz, 1 H), 3.04 (dd, J = 5.8, 4.1 Hz, 1 H), 2.61 (dd, J = 5.9, 2.6 Hz, 1 H). | [4] |

| ¹³C NMR (CDCl₃) | For a related compound, 2-(1-(4-Chlorophenyl)vinyl)oxirane: δ 143.6, 136.3, 134.0, 128.6, 127.6, 113.5, 52.2, 49.2. | [4] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns are available for the racemate. For a related compound, 2-(1-(4-Chlorophenyl)vinyl)oxirane (EI): m/z: 180.0, 165.0, 151.0, 145.1, 125.1, 115.1. | [4] |

| Infrared (IR) | Expected to show characteristic peaks for C-H stretching of the aromatic and oxirane rings, C-O-C stretching of the epoxide, and C-Cl stretching. |

Experimental Protocols

Enantioselective Synthesis of (2R)-2-(2-Chlorophenyl)oxirane

The enantioselective synthesis of (2R)-2-(2-Chlorophenyl)oxirane can be achieved through the enzymatic epoxidation of 2-chlorostyrene. The following protocol is based on the use of an engineered P450 peroxygenase.

Materials:

-

2-chlorostyrene

-

Engineered P450 peroxygenase (e.g., a variant of P450BM3)

-

Glucose

-

Glucose dehydrogenase

-

NADP⁺

-

Potassium phosphate buffer (pH 8.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (drying agent)

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, glucose, glucose dehydrogenase, and NADP⁺.

-

Add the engineered P450 enzyme to the mixture.

-

Add 2-chlorostyrene to the reaction mixture. The substrate can be added directly or as a solution in a co-solvent to improve solubility.

-

Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for a specified duration (e.g., 12-24 hours).

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC.

-

Upon completion, extract the product from the aqueous phase using ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude (2R)-2-(2-chlorophenyl)oxirane.

-

If necessary, purify the product by flash column chromatography on silica gel.

Caption: Workflow for the enzymatic synthesis of (2R)-2-(2-Chlorophenyl)oxirane.

Biological Activity and Potential Signaling Pathways (Inferred from Related Compounds)

Direct experimental data on the biological activity of (2-Chlorophenyl)oxirane is limited in publicly available literature. However, based on its chemical structure as a substituted styrene oxide, its potential biological activities can be inferred from studies on analogous compounds. Epoxides are known to be reactive electrophiles that can interact with cellular nucleophiles such as proteins and DNA.

The primary metabolic pathway for styrene oxides involves enzymatic hydrolysis by epoxide hydrolases to form the corresponding diol. This is generally considered a detoxification pathway.

References

- 1. CAS 62717-50-4: Oxirane, (2-chlorophenyl)- | CymitQuimica [cymitquimica.com]

- 2. 2-(2-Chlorophenyl)oxirane | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure-activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Oxirane Ring in 2-(2-Chlorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)oxirane is a chiral epoxide that serves as a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals. The reactivity of its strained three-membered oxirane ring is central to its synthetic utility. This technical guide provides a comprehensive analysis of the factors governing the regioselective ring-opening of this compound under various reaction conditions. Detailed experimental protocols for key transformations are presented, alongside quantitative data to inform reaction optimization. Furthermore, the biological significance of this scaffold is highlighted through its application in the synthesis of neuroprotective agents, illustrating its relevance in drug discovery and development.

Introduction

The oxirane, or epoxide, is a three-membered heterocyclic ether with significant ring strain, rendering it susceptible to ring-opening reactions by a variety of nucleophiles. In the case of this compound, the presence of a stereocenter and an ortho-chlorinated phenyl group introduces electronic and steric factors that profoundly influence the regioselectivity of these reactions.[1] This guide will delve into the core principles of its reactivity, providing a framework for predicting and controlling the outcomes of its synthetic transformations.

Physicochemical Properties

This compound is a colorless oil or crystalline solid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| CAS Number | 62717-50-4 (racemate) |

| 62566-66-9 ((R)-enantiomer) | |

| 141394-10-7 ((S)-enantiomer) | |

| Boiling Point | 211.8 ± 28.0 °C (Predicted) |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) |

Reactivity and Regioselectivity of Oxirane Ring-Opening

The cornerstone of this compound's utility is the regioselective opening of its epoxide ring. The outcome of the reaction is primarily dictated by the nature of the reaction conditions (acidic or basic/nucleophilic) and the nucleophile employed.

Reaction Mechanisms

The ring-opening of this compound can proceed through two primary mechanistic pathways:

-

SN2-type Mechanism: Under basic or neutral conditions with strong nucleophiles, the reaction follows an SN2 pathway. The nucleophile attacks one of the carbon atoms of the epoxide, leading to a concerted ring-opening and inversion of stereochemistry at the site of attack. Steric hindrance is the dominant factor in this mechanism.

-

SN1-type Mechanism: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bond begins to break, leading to the development of a partial positive charge on the carbon atoms. The nucleophile then attacks the carbon that can best stabilize this positive charge. Electronic effects are the primary determinant of regioselectivity in this case.

The interplay between these two mechanisms allows for tunable regioselectivity in the synthesis of substituted ethanol derivatives.

Regioselectivity in Ring-Opening Reactions

The 2-chlorophenyl substituent significantly influences the regioselectivity of the ring-opening reaction. The carbon atom attached to the phenyl group (Cα) is a benzylic position, while the other carbon of the oxirane ring (Cβ) is a methylene group.

-

Under Basic/Nucleophilic Conditions (SN2): Strong, unhindered nucleophiles will preferentially attack the less sterically hindered Cβ position. This leads to the formation of 2-substituted-1-(2-chlorophenyl)ethanol derivatives.

-

Under Acidic Conditions (SN1-like): In the presence of an acid, the transition state has significant carbocationic character. The benzylic Cα position is better able to stabilize a positive charge through resonance with the phenyl ring. Consequently, weak nucleophiles will preferentially attack the Cα position, yielding 1-substituted-1-(2-chlorophenyl)ethanol products.

The following diagram illustrates the general principles of regioselective ring-opening of this compound.

Quantitative Data on Ring-Opening Reactions

The following table summarizes the typical regioselectivity and yields for the ring-opening of 2-aryl oxiranes with various nucleophiles. While specific data for the 2-chloro substituted derivative is sparse in the literature, these examples with closely related structures provide a strong predictive framework.

| Nucleophile | Conditions | Major Product | Regioselectivity (Cα:Cβ) | Yield (%) |

| H₂O | Acidic (H₂SO₄) | 1-(Aryl)-1,2-ethanediol | Major Cα attack | High |

| H₂O | Basic (NaOH) | 1-(Aryl)-1,2-ethanediol | Major Cβ attack | High |

| CH₃OH | Acidic (H₂SO₄) | 1-Aryl-1-methoxy-2-ethanol | >95:5 | >90 |

| CH₃OH | Basic (NaOCH₃) | 2-Aryl-2-methoxy-1-ethanol | <5:95 | >90 |

| Piperidine | Neat, 100 °C | 1-(Aryl)-2-(piperidin-1-yl)ethanol | Major Cβ attack | Good |

| NaN₃ | NH₄Cl, MeOH/H₂O | 1-Aryl-2-azido-1-ethanol | >90:10 | ~95 |

Experimental Protocols

Synthesis of β-Amino Alcohols: Reaction with Amines

This protocol describes the general procedure for the synthesis of β-amino alcohols via the ring-opening of this compound with a primary or secondary amine.

Workflow:

Procedure:

-

To a solution of the desired amine (1.2 equivalents) in an anhydrous solvent such as ethanol or acetonitrile (0.1-0.5 M), add this compound (1.0 equivalent).

-

Stir the reaction mixture and heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-amino alcohol.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Vicinal Azidoalcohols: Reaction with Sodium Azide

This protocol outlines the synthesis of 1-(2-chlorophenyl)-2-azidoethanol, a versatile intermediate for the preparation of vicinal amino alcohols and other nitrogen-containing compounds.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of methanol and water (4:1 v/v).

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the desired azidoalcohol.

Biological Relevance and Signaling Pathways: Precursor to Eliprodil

While this compound itself is not known to be biologically active, it is a key chiral precursor for the synthesis of pharmacologically significant molecules. A prominent example is Eliprodil , a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the NR2B subunit.[3][4]

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[5] However, overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[6] This process is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.

Eliprodil, by selectively blocking NR2B-containing NMDA receptors, can mitigate this excitotoxicity, thus exhibiting neuroprotective effects.[3] The synthesis of the active (R)-enantiomer of Eliprodil utilizes (R)-2-(2-Chlorophenyl)oxirane as the starting material for establishing the correct stereochemistry of the final drug molecule.

The signaling pathway affected by Eliprodil is depicted below:

Conclusion

This compound is a valuable chiral intermediate whose reactivity is governed by the predictable and controllable ring-opening of its oxirane moiety. The regioselectivity of this transformation can be effectively steered by the choice of reaction conditions, allowing for the selective synthesis of either 1- or 2-substituted 1-(2-chlorophenyl)ethanol derivatives. This control is paramount in multi-step syntheses of complex, biologically active molecules such as the neuroprotective agent Eliprodil. A thorough understanding of the principles outlined in this guide will empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Eliprodil, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eliprodil - Wikipedia [en.wikipedia.org]

- 6. Effect of eliprodil, an NMDA receptor antagonist acting at the polyamine modulatory site, on local cerebral glucose use in the rat in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-(2-Chlorophenyl)oxirane: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Versatile Chiral Building Block in the Synthesis of Novel Therapeutics, with a Focus on Anticonvulsant Agents

Introduction: 2-(2-Chlorophenyl)oxirane, a chiral epoxide, has emerged as a significant precursor in medicinal chemistry for the development of a variety of bioactive molecules. Its stereodefined structure, featuring a reactive oxirane ring and a chlorinated phenyl group, makes it a valuable chiral building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a particular focus on its role in the synthesis of novel anticonvulsant drugs. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, experimental protocols, and biological evaluation of derivatives of this promising scaffold.

Chemical and Physical Properties

This compound is a chiral molecule that exists as two enantiomers, (R)-2-(2-Chlorophenyl)oxirane and (S)-2-(2-Chlorophenyl)oxirane. The specific stereochemistry is crucial for the biological activity of its derivatives.

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 225-227 °C |

| Density | 1.283 g/mL |

| Solubility | Soluble in most organic solvents |

Therapeutic Applications

Research has highlighted the potential of this compound as a starting material for compounds with various therapeutic activities, including:

-

Anticonvulsant Activity: The most promising application lies in the synthesis of triazole and tetrazole derivatives that have shown significant potential in the treatment of epilepsy. The reactive epoxide ring allows for the introduction of these nitrogen-rich heterocyclic moieties, which are known to be important pharmacophores for anticonvulsant activity.

-

Anti-cancer Activity: The chlorophenyl group and the reactive oxirane ring provide a scaffold that can be elaborated to create compounds with potential cytotoxic effects against cancer cell lines.

-

Antibiotic Activity: Derivatives of this compound have been investigated for their potential as antimicrobial agents.

Synthesis of Anticonvulsant Triazole Derivatives

A key therapeutic application of this compound is in the synthesis of novel triazole-based anticonvulsant agents. The general synthetic strategy involves the nucleophilic ring-opening of the epoxide by a triazole derivative.

Experimental Workflow: Synthesis of a Triazole Anticonvulsant

2-(2-Chlorophenyl)oxirane safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-(2-Chlorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a compound utilized in organic synthesis.[1][2][3] Given the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related epoxides, such as styrene oxide, to provide a thorough understanding of its potential hazards.

Chemical and Physical Properties

Proper handling of any chemical begins with an understanding of its physical properties. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C8H7ClO | [4] |

| Molecular Weight | 154.59 g/mol | [4] |

| CAS Number | 62717-50-4 | [4] |

| Appearance | Liquid | [1] |

| Boiling Point | 230.4°C at 760 mmHg | [5] |

| Density | 1.283 g/mL at 25°C | [5] |

| Flash Point | 68°F (20°C) - closed cup | [5][6] |

| Solubility | Soluble in organic solvents, less soluble in water. | [1] |

| Storage Condition | Sealed in dry, Store in refrigerator (2 to 8 °C). | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[4]

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[4] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[4] |

| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[4] |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[4] |

Toxicological Information and Potential Signaling Pathways

The primary mechanism of toxicity for many epoxides involves metabolic activation by cytochrome P450 enzymes, leading to the formation of the reactive epoxide ring.[8][9][10] This epoxide can then be detoxified through enzymatic hydrolysis by epoxide hydrolase to form a diol, or by conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs).[5] If these detoxification pathways are overwhelmed, the epoxide can react with nucleophilic sites on cellular macromolecules, leading to cytotoxicity and genotoxicity.

Caption: Proposed metabolic pathway and toxicity mechanism of this compound.

Experimental Protocols

Due to the absence of specific experimental data for this compound, the following are generalized protocols for assessing the acute toxicity and irritation potential of a similar chemical, based on standard OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Model: Healthy, young adult female rats (e.g., Wistar strain), nulliparous and non-pregnant.

-

Housing: Animals are housed individually in controlled conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

-

Dose Administration: The test substance is administered orally by gavage. A starting dose is selected based on available information, typically below the estimated LD50.

-

Procedure:

-

A single animal is dosed.

-

If the animal survives, the next animal is given a higher dose. If it dies, the next is given a lower dose. The dose progression factor is typically 1.5-2.0.

-

Observations are made for at least 14 days, checking for clinical signs of toxicity and mortality.

-

The procedure continues until stopping criteria are met (e.g., a number of reversals in outcome have occurred).

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult rabbits (e.g., New Zealand White).

-

Preparation: The fur on the back of the animal is clipped 24 hours before the test.

-

Application:

-

A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area (approx. 6 cm²) of skin under a gauze patch.

-

The trunk of the animal is wrapped with a semi-occlusive dressing to hold the patch in place.

-

-

Exposure and Observation:

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Scoring: The severity of skin reactions is scored according to a standardized scale. The substance is classified as an irritant based on the mean scores.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and risk.

Handling:

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[11]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Avoid contact with skin and eyes.[11]

-

Use non-sparking tools and prevent electrostatic discharge.[11]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Store away from incompatible materials such as oxidizing agents, acids, and bases.

-

Keep away from sources of ignition.[12]

-

Recommended storage is in a refrigerator (2-8°C).[7]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[11] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

-

Specific Hazards: Flammable liquid and vapor. May produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride in a fire.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.

Caption: Emergency spill response workflow for this compound.

Laboratory Chemical Risk Assessment

A thorough risk assessment should be conducted before working with this compound.

Caption: Logical workflow for a laboratory chemical risk assessment.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[11] Contaminated materials from spills and clean-up should be collected in suitable, closed containers and treated as hazardous waste.[11]

This technical guide is intended to provide comprehensive safety and handling information for this compound to be used by trained professionals. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment has been completed.

References

- 1. CAS 62717-50-4: Oxirane, (2-chlorophenyl)- | CymitQuimica [cymitquimica.com]

- 2. (2-Chlorophenyl)oxirane | 62717-50-4 [chemicalbook.com]

- 3. (2-Chlorophenyl)oxirane CAS#: 62717-50-4 [m.chemicalbook.com]

- 4. This compound | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of tridiphane (2-(3,5-dichlorophenyl)-2(2,2,2-trichloroethyl)oxirane) by hepatic epoxide hydrolases and glutathione S-transferases in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hse.gov.uk [hse.gov.uk]

- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 8. Styrene: toxicity studies--what do they show? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 12. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (2R)-2-(2-Chlorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide of significant interest in medicinal chemistry and organic synthesis. Its stereodefined structure, featuring a reactive oxirane ring and a 2-chlorophenyl group, renders it a valuable chiral building block for the synthesis of complex, biologically active molecules.[1] The precise stereochemistry is often critical for the therapeutic efficacy and safety of pharmaceutical compounds. This document provides detailed application notes and protocols for the enantioselective synthesis of (2R)-2-(2-Chlorophenyl)oxirane, focusing on two prominent and effective methods: the Jacobsen-Katsuki epoxidation and enzymatic epoxidation.

Synthetic Strategies Overview

The enantioselective synthesis of (2R)-2-(2-Chlorophenyl)oxirane from 2-chlorostyrene can be effectively achieved through two primary methods:

-

Jacobsen-Katsuki Epoxidation: A robust and widely used method for the asymmetric epoxidation of unfunctionalized alkenes using a chiral manganese-salen catalyst.[2][3]

-

Enzymatic Epoxidation: A biocatalytic approach that offers high enantioselectivity under mild reaction conditions, utilizing enzymes such as engineered peroxygenases.

The choice of method may depend on factors such as scale, desired enantiopurity, and availability of reagents and equipment.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the enantioselective epoxidation of 2-chlorostyrene to (2R)-2-(2-Chlorophenyl)oxirane using the Jacobsen-Katsuki and enzymatic methods.

| Method | Catalyst/Enzyme | Oxidant | Enantiomeric Excess (ee%) | Yield (%) | Key Advantages | Key Disadvantages |

| Jacobsen-Katsuki Epoxidation | (R,R)-Jacobsen's Catalyst | NaOCl | ~86% (estimated for styrene at low temp) | Moderate to High | Broad substrate scope, well-established. | Catalyst can be expensive, may require cryogenic temperatures for optimal ee. |

| Enzymatic Epoxidation | Engineered P450 Peroxygenase | H₂O₂ | 95% | Moderate | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme may not be commercially available, requires specific buffer and cofactor systems. |

Experimental Protocols

Jacobsen-Katsuki Epoxidation of 2-Chlorostyrene

This protocol is adapted from general procedures for the Jacobsen-Katsuki epoxidation of styrene derivatives.[4] Optimization of reaction time and temperature may be necessary to maximize yield and enantioselectivity.

Materials:

-

2-Chlorostyrene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

Dichloromethane (CH₂Cl₂)

-

Sodium hypochlorite (NaOCl, commercial bleach), buffered to pH ~11 with 0.05 M Na₂HPO₄ and 1 M NaOH

-

4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-